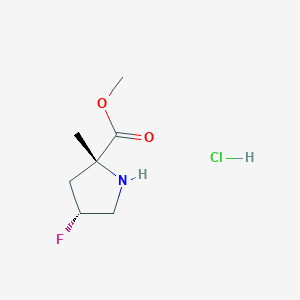
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another method involves the use of 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material, followed by oxidation and reduction reactions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of phosphomolybdic acid as a catalyst to increase the activity of the oxidizing agent, hydrogen peroxide. This method is advantageous due to its simplicity, moderate conditions, and high yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve mild temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various carboxylic acids, amines, and substituted pyrrolidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C7H13ClFNO2 |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-7(6(10)11-2)3-5(8)4-9-7;/h5,9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1 |
InChI Key |
WJSGBBSFASYFES-HCSZTWNASA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1)F)C(=O)OC.Cl |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















